Benzoic acid;1-phenylbicyclo[3.3.1]non-2-en-9-ol
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Overview
Description
Benzoic acid;1-phenylbicyclo[331]non-2-en-9-ol is a complex organic compound with the molecular formula C15H18O It features a bicyclic structure with a phenyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid;1-phenylbicyclo[3.3.1]non-2-en-9-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;1-phenylbicyclo[3.3.1]non-2-en-9-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
Benzoic acid;1-phenylbicyclo[3.3.1]non-2-en-9-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzoic acid;1-phenylbicyclo[3.3.1]non-2-en-9-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
1-Phenylbicyclo[3.3.1]non-2-en-9-one: Similar bicyclic structure but with a ketone group instead of a hydroxyl group.
1-Phenylbicyclo[3.3.1]non-2-en-9-amine: Similar structure with an amine group.
Uniqueness
Benzoic acid;1-phenylbicyclo[331]non-2-en-9-ol is unique due to its specific combination of a phenyl group and a hydroxyl group within a bicyclic framework
Properties
CAS No. |
143361-22-2 |
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Molecular Formula |
C22H24O3 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
benzoic acid;1-phenylbicyclo[3.3.1]non-2-en-9-ol |
InChI |
InChI=1S/C15H18O.C7H6O2/c16-14-12-6-4-10-15(14,11-5-7-12)13-8-2-1-3-9-13;8-7(9)6-4-2-1-3-5-6/h1-4,8-10,12,14,16H,5-7,11H2;1-5H,(H,8,9) |
InChI Key |
BEKDSYHDBIXNQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC=CC(C1)(C2O)C3=CC=CC=C3.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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